(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate
Overview
Description
(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate is a heterocyclic compound that features a thiazole ring, an oxime group, and an ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate typically involves the formation of the thiazole ring followed by the introduction of the oxime and ester groups. One common method involves the cyclization of a precursor containing an amino group and a thiocarbonyl group to form the thiazole ring. Subsequent reactions introduce the oxime and ester functionalities under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxime group can yield nitroso or nitro compounds, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate is used as a precursor for the synthesis of various heterocyclic compounds
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It serves as a scaffold for the development of new therapeutic agents targeting resistant strains of bacteria and fungi.
Medicine
In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory and analgesic agent. Its derivatives are investigated for their efficacy in treating various inflammatory conditions and pain management.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its versatile reactivity makes it a valuable intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate involves its interaction with specific molecular targets. The thiazole ring and oxime group can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
2-Aminobenzothiazole: Another related compound with broader applications in medicinal chemistry.
Ethyl 2-(2-aminothiazol-4-yl)acetate: Lacks the oxime group but shares the thiazole and ester functionalities.
Uniqueness
(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate is unique due to the presence of both the oxime and ester groups, which confer distinct reactivity and biological properties. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
ethyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c1-2-13-6(11)5(10-12)4-3-14-7(8)9-4/h3,12H,2H2,1H3,(H2,8,9)/b10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEPYCPXBCCSDL-BJMVGYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)C1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/O)/C1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64485-82-1, 60845-81-0 | |
Record name | Ethyl (Z)-2-amino-α-(hydroxyimino)thiazol-4-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.991 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl 2-amino-α-(hydroxyimino)thiazol-4-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.771 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of (Z)-Ethyl 2-(2-aminothiazole-4-yl)-2-(hydroxyimino)acetate in pharmaceutical synthesis?
A1: (Z)-Ethyl 2-(2-aminothiazole-4-yl)-2-(hydroxyimino)acetate serves as a key building block for synthesizing cephalosporin antibiotics, notably Cefdinir [] and Ceftazidime []. These antibiotics are vital for treating various bacterial infections.
Q2: Can you elaborate on the role of (Z)-Ethyl 2-(2-aminothiazole-4-yl)-2-(hydroxyimino)acetate in the synthesis of Cefdinir?
A2: In Cefdinir synthesis, (Z)-Ethyl 2-(2-aminothiazole-4-yl)-2-(hydroxyimino)acetate undergoes a condensation reaction with 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) to form the Cefdinir active ester. This reaction is followed by a deprotection step to yield the final Cefdinir molecule [].
Q3: Research highlights a "green synthesis" method for Cefdinir utilizing (Z)-Ethyl 2-(2-aminothiazole-4-yl)-2-(hydroxyimino)acetate. Could you explain this concept?
A3: The "green synthesis" method emphasizes environmentally friendly practices []. This approach utilizes triphenylmethyl as a protecting group for the hydroxyl group in (Z)-Ethyl 2-(2-aminothiazole-4-yl)-2-(hydroxyimino)acetate and employs the greener solvent 2-methyltetrahydrofuran (2-MeTHF) instead of traditional, less eco-friendly solvents like dichloromethane. Additionally, it explores recycling byproducts like triphenylphosphine oxide and 2-mercaptobenzothiazole, contributing to a more sustainable synthesis process [].
Q4: Beyond its use in antibiotic synthesis, has (Z)-Ethyl 2-(2-aminothiazole-4-yl)-2-(hydroxyimino)acetate demonstrated potential in other applications?
A4: Recent research has unveiled the potential of (Z)-Ethyl 2-(2-aminothiazole-4-yl)-2-(hydroxyimino)acetate in material science. It's been shown to enhance the efficiency and stability of perovskite solar cells [].
Q5: How does (Z)-Ethyl 2-(2-aminothiazole-4-yl)-2-(hydroxyimino)acetate contribute to improvements in perovskite solar cells?
A5: (Z)-Ethyl 2-(2-aminothiazole-4-yl)-2-(hydroxyimino)acetate, when incorporated into perovskite precursor solutions, acts as a multidentate coordinating agent. This facilitates controlled crystal growth in the perovskite film, leading to larger grains and fewer defects. Furthermore, it passivates defects at grain boundaries, enhancing charge transport and ultimately boosting the cell's power conversion efficiency and stability [].
Q6: What analytical techniques are commonly employed to characterize and quantify (Z)-Ethyl 2-(2-aminothiazole-4-yl)-2-(hydroxyimino)acetate?
A6: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for determining the content and purity of (Z)-Ethyl 2-(2-aminothiazole-4-yl)-2-(hydroxyimino)acetate []. This technique employs an ion-pairing reagent and a C18 column to separate and quantify the compound based on its retention time.
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